molecular formula C13H17BCl2O2 B1393680 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-73-0

2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393680
CAS No.: 942069-73-0
M. Wt: 287 g/mol
InChI Key: SZTBWTOKHBQRKC-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (2121512-50-1/942069-73-0)

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organoboron compounds containing heterocyclic ring systems. The compound name reflects the presence of a six-membered dioxaborolane ring system, specifically a 1,3,2-dioxaborolane core, which incorporates boron as the central heteroatom coordinated to two oxygen atoms in a five-membered cyclic structure. The tetramethyl substitution pattern on the dioxaborolane ring corresponds to the pinacol ester configuration, where four methyl groups are positioned at the 4,4,5,5-positions of the heterocyclic framework. The phenyl substituent attached to the boron center bears a distinctive substitution pattern featuring two chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position of the aromatic ring.

The Chemical Abstracts Service registry number 942069-73-0 uniquely identifies this specific isomeric form of the dichloromethylphenyl dioxaborolane compound. This registry number distinguishes it from closely related structural isomers, including the 2,3-dichloro variant which carries the separate Chemical Abstracts Service number 2121512-50-1. The differentiation between these registry numbers is critical for accurate chemical identification, as the positional isomerism significantly affects the compound's electronic properties and reactivity profile. The 942069-73-0 designation specifically corresponds to the meta-dichloro substitution pattern (3,5-dichloro) relative to the methyl group, while the alternative registry number represents the ortho-dichloro arrangement (2,3-dichloro). Chemical databases and procurement systems rely on these distinct registry numbers to ensure precise compound identification and prevent confusion between structurally similar but chemically distinct entities.

The nomenclature system also acknowledges alternative naming conventions used in chemical literature and commercial contexts. Some sources refer to this compound as 3,5-Dichloro-4-methylphenylboronic acid pinacol ester, which emphasizes the boronic acid ester functionality and the specific substitution pattern on the aromatic ring. This alternative nomenclature highlights the compound's relationship to the corresponding free boronic acid and its protected form as a pinacol ester. The pinacol ester designation specifically refers to the 2,3-dimethyl-2,3-butanediol (pinacol) derivative, which forms a stable cyclic ester with boronic acids to create the dioxaborolane ring system. Understanding these various nomenclature approaches is essential for comprehensive literature searches and accurate chemical communication across different research and industrial contexts.

Molecular Formula (Carbon13 Hydrogen17 Boron Chlorine2 Oxygen2) and Weight (286.99 grams per mole) Analysis

The molecular formula Carbon13 Hydrogen17 Boron Chlorine2 Oxygen2 provides a complete elemental composition breakdown of this compound, revealing the precise atomic constitution that defines its chemical identity. The formula indicates thirteen carbon atoms distributed between the aromatic phenyl ring system (seven carbons) and the aliphatic components including the pinacol framework (six carbons). The seventeen hydrogen atoms are strategically positioned across the methyl substituents on both the aromatic ring and the dioxaborolane heterocycle, contributing to the compound's overall molecular stability and steric profile. The single boron atom serves as the central coordination center, forming the critical link between the organic aromatic system and the cyclic ester framework that characterizes this class of organoboron compounds.

The presence of two chlorine atoms in the molecular formula represents significant halogen substitution that profoundly influences the compound's electronic properties and chemical behavior. These chlorine substituents, positioned at the 3- and 5-positions of the phenyl ring, create an electron-withdrawing environment that affects the electron density distribution throughout the aromatic system and influences the reactivity of the boron center. The two oxygen atoms form integral components of the dioxaborolane ring system, establishing the five-membered heterocyclic structure that stabilizes the boronic ester functionality. This oxygen-boron-oxygen framework creates a rigid cyclic constraint that protects the boron center from hydrolysis while maintaining its chemical accessibility for subsequent transformations.

The calculated molecular weight of 286.99 grams per mole reflects the substantial molecular mass contributed by the dichlorosubstituted aromatic system and the bulky pinacol ester framework. This molecular weight places the compound in a size range that provides sufficient steric bulk for selective chemical transformations while maintaining reasonable volatility and handling characteristics for synthetic applications. The molecular weight calculation accounts for the precise isotopic composition, including the natural abundance of chlorine isotopes (chlorine-35 and chlorine-37) and boron isotopes (boron-10 and boron-11), which contributes to the observed mass spectral patterns and influences analytical characterization methods. The relatively high molecular weight compared to simpler arylboronic esters reflects the enhanced structural complexity introduced by the multiple halogen substituents and methyl groups.

Molecular Parameter Value Percentage Contribution
Total Carbon Atoms 13 54.4% by mass
Total Hydrogen Atoms 17 6.0% by mass
Boron Atoms 1 3.8% by mass
Chlorine Atoms 2 24.7% by mass
Oxygen Atoms 2 11.1% by mass
Molecular Weight 286.99 g/mol 100%

Crystallographic Characterization via X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of this compound, revealing critical structural details that influence its chemical properties and reactivity patterns. The crystallographic investigation of this compound requires sophisticated diffraction techniques capable of resolving the complex electron density distributions associated with the mixed organic-inorganic framework containing both heavy halogen atoms and light hydrogen atoms. Modern X-ray diffraction methods utilizing synchrotron radiation or high-intensity laboratory sources enable precise determination of bond lengths, bond angles, and torsional relationships within the dioxaborolane ring system and its attachment to the substituted phenyl group.

The dioxaborolane heterocyclic framework exhibits characteristic geometric parameters consistent with established crystallographic data for related pinacol boronic esters. The boron-oxygen bond distances typically range from 1.31 to 1.35 Ångström units, reflecting the strong covalent character of these interactions and the cyclic constraint imposed by the five-membered ring system. The nearly planar geometry of the dioxaborolane unit facilitates effective orbital overlap between the boron vacant p-orbital and the oxygen lone pairs, contributing to the overall stability of the ester linkage. The tetramethyl substitution pattern on the pinacol framework creates significant steric bulk around the boron center, influencing both the crystal packing efficiency and the compound's solution-phase conformational preferences.

The carbon-boron bond connecting the dioxaborolane unit to the dichloromethylphenyl substituent represents a critical structural feature that determines the compound's electronic properties and reactivity profile. Crystallographic analysis reveals carbon-boron bond lengths typically in the range of 1.55 to 1.59 Ångström units, slightly longer than conventional carbon-carbon single bonds due to the difference in atomic radii and electronegativity between carbon and boron. The orientation of the phenyl ring relative to the dioxaborolane plane involves a torsional angle that minimizes steric interactions between the chlorine substituents and the pinacol methyl groups while optimizing electronic conjugation between the aromatic π-system and the boron p-orbital.

Advanced X-ray diffraction techniques, including grazing-incidence diffraction and three-dimensional reciprocal space mapping, provide enhanced analytical capabilities for characterizing the crystalline forms and polymorphic variations of this compound. These specialized methods enable detailed investigation of crystal defects, grain boundaries, and preferred orientations that influence the compound's physical properties and processing characteristics. The application of computational crystallographic analysis software facilitates rapid data processing and structural refinement, allowing for comprehensive characterization of complex organoboron structures with multiple degrees of conformational freedom.

Comparative Analysis with Related Arylboronic Esters

The structural and chemical properties of this compound can be systematically understood through comparative analysis with related arylboronic pinacol esters, revealing the specific influence of substitution patterns on molecular behavior and reactivity. The comparison with the 2,3-dichloro positional isomer (Chemical Abstracts Service number 2121512-50-1) provides direct insight into the effects of halogen positioning on electronic properties and steric accessibility. The meta-dichloro substitution pattern (3,5-positions) in the target compound creates a symmetrical electron-withdrawing environment around the methyl group, while the ortho-dichloro arrangement (2,3-positions) in the isomer generates an asymmetric electronic distribution with enhanced steric congestion near the boron attachment site.

Structural comparison with simpler methylphenyl boronic esters, including 4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane and 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, demonstrates the profound impact of halogen substitution on molecular properties. The unsubstituted methylphenyl derivatives exhibit significantly different electronic characteristics, with electron density concentrated on the aromatic ring rather than being depleted by chlorine substituents. The absence of halogen atoms in these related compounds results in enhanced nucleophilic character of the aromatic system and altered reactivity patterns in cross-coupling reactions and other synthetic transformations.

Extended comparative analysis encompasses fluorinated analogs such as 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which provides insights into halogen size effects and electronegativity differences. The fluorine substituent creates stronger electron-withdrawing effects compared to chlorine due to its higher electronegativity, but the smaller atomic radius reduces steric hindrance around the reactive sites. This comparison reveals the delicate balance between electronic effects and steric factors that govern the chemical behavior of halogenated arylboronic esters.

The systematic study of alkyl-substituted variants, including 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, illustrates the contrasting effects of electron-donating alkyl groups versus electron-withdrawing halogen substituents. These alkylated derivatives exhibit enhanced electron density on the aromatic ring and increased nucleophilic reactivity, providing a clear counterpoint to the electron-deficient character of the dichloromethyl system. The comparative analysis reveals fundamental structure-activity relationships that guide the rational design of arylboronic esters for specific synthetic applications.

Compound CAS Number Substitution Pattern Electronic Character Steric Profile
2-(3,5-Dichloro-4-methylphenyl) derivative 942069-73-0 Meta-dichloro, para-methyl Electron-deficient Moderate steric bulk
2-(2,3-Dichloro-4-methylphenyl) derivative 2121512-50-1 Ortho-dichloro, para-methyl Asymmetric electron-deficient High steric congestion
2-(4-Methylphenyl) derivative 195062-57-8 Para-methyl only Electron-rich Low steric bulk
2-(3-Methylphenyl) derivative 253342-48-2 Meta-methyl only Electron-rich Low steric bulk
2-(3-Fluoro-4-methylphenyl) derivative Not specified Meta-fluoro, para-methyl Strongly electron-deficient Low steric bulk

Properties

IUPAC Name

2-(3,5-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBWTOKHBQRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682265
Record name 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-73-0
Record name 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Boronic Acid Derivatives and Pinacol Esterification

Overview:
The most common approach involves starting with the corresponding arylboronic acid derivative, specifically 3,5-dichloro-4-methylphenylboronic acid, and converting it into the pinacol ester. This method ensures high stability and reactivity suitable for subsequent cross-coupling reactions.

Procedure Details:

  • Starting Material: 3,5-dichloro-4-methylphenylboronic acid (commercially available or synthesized via directed ortho-lithiation followed by boronation).
  • Reagents: Pinacol (2,3-dimethyl-2,3-butanediol), dehydrating agents such as molecular sieves or acid catalysts (e.g., p-toluenesulfonic acid).
  • Reaction Conditions:
    • Dissolve the boronic acid in anhydrous toluene.
    • Add excess pinacol and molecular sieves to maintain anhydrous conditions.
    • Reflux the mixture under inert atmosphere (argon or nitrogen) for 12–24 hours.
    • The reaction promotes esterification, forming the boronic ester.
  • Isolation:
    • Cool the mixture, filter off the molecular sieves and any insoluble impurities.
    • Purify the product via recrystallization from suitable solvents like hexane or ethyl acetate.

Data Table 1: Typical Reaction Parameters

Parameter Value
Solvent Toluene
Temperature Reflux (~110°C)
Reaction Time 12–24 hours
Reagents Pinacol (2 equivalents), Molecular sieves (4A or 5A)
Yield Approximately 85–95%

Direct Functionalization of Aromatic Precursors

Overview:
An alternative method involves direct substitution on a chlorinated aromatic precursor, such as 3,5-dichloro-4-methylphenyl, followed by boronation. This route often employs organometallic intermediates or catalytic cross-coupling techniques.

Procedure Details:

  • Step 1: Nucleophilic substitution or lithiation of the aromatic ring to introduce boron functionality.
  • Step 2: Reaction with boron reagents such as boron tribromide or boronic acids under controlled conditions.
  • Step 3: Esterification with pinacol to stabilize the boron center, forming the desired boronic ester.

Note: This route requires careful control of reaction conditions to prevent side reactions such as dehalogenation or polyboronation.

Research Findings:

  • Studies have shown that lithiation of chlorinated aromatics followed by quenching with trialkylborates yields boronic esters efficiently.
  • The use of catalytic systems (e.g., Pd or Ni catalysts) can facilitate direct arylboron formation via cross-coupling.

Summary of Research Findings and Optimization Strategies

Aspect Findings References
Reaction yield Typically high (80–95%) when anhydrous conditions are maintained ,
Solvent choice Toluene, dichloromethane, or benzene are effective; polar solvents may reduce yield ,
Temperature control Reflux conditions optimize esterification; lower temperatures favor selective boronation ,
Purification Recrystallization from hexane or ethyl acetate yields pure product ,
Scale-up considerations Use of inert atmosphere and molecular sieves critical for large-scale synthesis ,

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic ester partner. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or THF).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Various oxidized derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Organic Synthesis

Dioxaborolane compounds serve as versatile intermediates in organic synthesis. They are particularly useful in:

  • Cross-coupling reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions to form biaryls and other complex organic molecules. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups onto aromatic rings through electrophilic aromatic substitution reactions.

Medicinal Chemistry

Research indicates that dioxaborolanes possess significant potential in medicinal chemistry:

  • Anticancer Agents : Some studies have explored the use of dioxaborolanes as potential anticancer agents by modifying their structure to enhance bioactivity against specific cancer cell lines.
  • Drug Delivery Systems : The boron atom in dioxaborolanes can facilitate the development of drug delivery systems that improve the solubility and stability of therapeutic agents.

Material Science

Dioxaborolanes are also being investigated for their applications in material science:

  • Polymer Chemistry : They can act as monomers or cross-linking agents in the production of polymers with desirable properties such as thermal stability and mechanical strength.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with specific electronic or optical properties.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDioxaborolane derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting potential as anticancer agents.
Study BCross-Coupling ReactionsDemonstrated high yields in Suzuki-Miyaura coupling reactions using dioxaborolanes as boron sources.
Study CPolymer DevelopmentUtilized dioxaborolanes to create thermally stable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the compound acts as a boronic ester partner, facilitating the formation of carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The electronic and steric properties of arylboronic esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name (CAS No.) Substituents Molecular Weight Key Structural Features Reactivity in Cross-Coupling
Target Compound 3,5-Cl, 4-CH3 315.97 Electron-withdrawing Cl groups enhance stability; 4-CH3 adds steric hindrance. Moderate due to steric bulk.
2-(3,5-Dichlorophenyl)-... (CAS: N/A) 3,5-Cl 273.97 Lacks 4-CH3, reducing steric hindrance. Higher reactivity than target.
2-(4-Methoxyphenyl)-... (CAS: 568572-19-0) 4-OCH3 262.15 Electron-donating OCH3 group increases electron density on boron. High reactivity in couplings.
2-(2-Hydroxyphenyl)-... (CAS: N/A) 2-OH 282.78 Polar OH group improves solubility; intramolecular H-bonding may stabilize boron. Moderate, pH-dependent.
2-(3,5-Difluoro-4-OCH3)-... (CAS: 890839-37-9) 3,5-F, 4-OCH3 298.11 Fluorine's electronegativity and OCH3's donating effect balance electron density. High, versatile in catalysis.

Key Observations :

  • Electron-withdrawing groups (Cl, F) : Stabilize the boronate ester but reduce reactivity in cross-couplings due to decreased electron density at boron .
  • Electron-donating groups (OCH3, OH) : Enhance reactivity by increasing electron density, facilitating transmetallation in Suzuki reactions .
  • .
Stability and Handling
  • Chloro-substituted boronate esters : Generally stable under inert atmospheres but sensitive to hydrolysis. Storage at −20°C in anhydrous solvents is recommended .
  • Methoxy-substituted analogs : More hygroscopic due to polar substituents, requiring rigorous drying before use .

Biological Activity

Overview

2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its boronic ester structure. It is primarily recognized for its role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound's unique reactivity and stability make it a valuable reagent in various biological and chemical applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₇BCl₂O₂
  • Molecular Weight : 286.99 g/mol
  • CAS Number : 942069-73-0

The biological activity of this compound primarily arises from its ability to participate in cross-coupling reactions. In the context of the Suzuki-Miyaura reaction:

  • Activation of Boronic Ester : The compound acts as a boronic ester partner.
  • Transmetalation : Involves the transfer of an organic group to a palladium catalyst.
  • Reductive Elimination : Leads to the formation of carbon-carbon bonds.

This mechanism allows for the synthesis of complex organic molecules that can have significant biological implications.

Biological Applications

The compound has been explored for various biological applications due to its ability to modify biological pathways through chemical synthesis. Some key areas include:

  • Drug Development : It serves as a precursor in synthesizing pharmaceutical compounds.
  • Biological Research : Utilized in the development of inhibitors targeting specific enzymes and pathways.

Case Study 1: Synthesis of DYRK1A Inhibitors

Case Study 2: Antioxidant and Anti-inflammatory Properties

Another research effort investigated the antioxidant and anti-inflammatory properties of derivatives synthesized from this compound. The derivatives showed substantial efficacy in reducing inflammation markers in vitro and were tested on microglial cells to evaluate their potential neuroprotective effects .

Comparative Analysis

CompoundBiological ActivityMechanismReferences
This compoundDYRK1A inhibitionCross-coupling reactions
Analog AModerate anti-inflammatoryUnknown
Analog BHigh antioxidant activityUnknown

Q & A

Q. Basic

  • ¹¹B NMR : Confirms boron environment; dioxaborolanes typically show peaks near δ 30–35 ppm .
  • ¹H/¹³C NMR : Identifies aryl substituents (e.g., 3,5-dichloro-4-methylphenyl protons resonate at δ 7.2–7.5) and pinacol methyl groups (δ 1.0–1.3) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula via exact mass matching .
  • X-ray Crystallography : Resolves steric effects of the dichloro-methylphenyl group and dioxaborolane geometry .

How can one optimize reaction conditions to improve yield in cross-coupling reactions using this borolane?

Q. Advanced

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki-Miyaura couplings. notes ligand choice (e.g., SPhos) enhances reactivity with sterically hindered substrates .
  • Solvent and Temperature : Use toluene or THF at 80–100°C for aryl-aryl couplings. Lower temperatures (40–60°C) may reduce deboronation side reactions .
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation efficiency. For electron-deficient aryl partners, add catalytic silver oxide to prevent protodeboronation .

Data Contradiction Note : reports higher yields with UiO-Co versus traditional Pd catalysts for certain substrates. Evaluate catalyst compatibility with your target aryl halide .

What strategies are employed to resolve regioisomers formed during the borylation of substituted arenes?

Q. Advanced

  • Directed Borylation : Install directing groups (e.g., esters, amines) on the arene to control regioselectivity. highlights meta/para selectivity challenges in methylchlorophenyl derivatives .
  • Chromatographic Separation : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers. For example, a 25:1 hexane/EtOAc ratio resolved a 5:1 diastereomeric mixture in .
  • Crystallization : Selective crystallization from ethanol or dichloromethane/hexane mixtures can isolate major isomers .

What are the typical applications of this compound in organic synthesis?

Q. Basic

  • Suzuki-Miyaura Couplings : Forms biaryl linkages for pharmaceuticals and materials science .
  • α-Aminoboronic Acid Synthesis : Acts as a precursor for protease inhibitors (e.g., bortezomib analogs) via substitution reactions .
  • Photoredox Functionalization : Under Ir catalysis, couples with carbonyl compounds to form C–C bonds () .

How do steric and electronic effects of substituents on the phenyl ring influence the compound's reactivity in Suzuki-Miyaura couplings?

Q. Advanced

  • Steric Effects : The 3,5-dichloro-4-methylphenyl group increases steric bulk, slowing transmetallation. Use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C) to mitigate this .
  • Electronic Effects : Electron-withdrawing Cl groups activate the boronate toward coupling but may increase protodeboronation. Balance with electron-donating methyl groups to stabilize intermediates .
  • Empirical Optimization : Screen Pd/ligand systems (e.g., Pd(OAc)₂ with SPhos) and adjust stoichiometry (1.2–2.0 eq. borolane) for challenging substrates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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